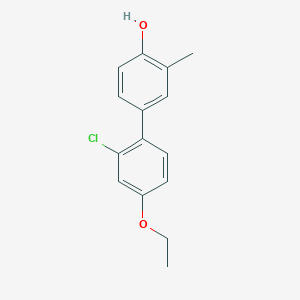
5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol, 95% (also known as 5-chloro-2-methylphenol) is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of approximately 80°C. This compound has a wide range of applications in the field of organic chemistry, including its use as a reagent in the synthesis of other compounds, as well as its use in the study of the mechanism of action of various compounds.
Applications De Recherche Scientifique
5-chloro-2-methylphenol is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds, as well as in the study of the mechanism of action of various compounds. For example, it has been used in the synthesis of 2-chloro-4-ethoxybenzaldehyde, a compound used in the study of the mechanism of action of a variety of compounds. Additionally, it has been used in the synthesis of 2-chloro-4-ethoxybenzyl alcohol, a compound used in the study of the mechanism of action of certain drugs.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methylphenol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the transmission of signals between neurons. By inhibiting the activity of this enzyme, 5-chloro-2-methylphenol may be able to increase the levels of acetylcholine in the brain, which could potentially have a variety of beneficial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-methylphenol are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body. For example, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase, which could potentially have beneficial effects on the brain. Additionally, it has been suggested that the compound may act as an anti-inflammatory agent, which could potentially have beneficial effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-2-methylphenol in laboratory experiments include its availability, its low cost, and its relative safety. Additionally, the compound is relatively easy to synthesize and can be used in a variety of experiments.
The limitations of using 5-chloro-2-methylphenol in laboratory experiments include its relatively low solubility in water and its low stability in the presence of light and heat. Additionally, the compound is relatively toxic and should be handled with caution.
Orientations Futures
The future of 5-chloro-2-methylphenol is promising. The compound has a wide range of potential applications, including its use in the synthesis of other compounds, as well as its use in the study of the mechanism of action of various compounds. Additionally, the compound may have potential therapeutic applications, such as its use as an inhibitor of certain enzymes, as well as its potential use as an anti-inflammatory agent. Further research is needed to determine the full potential of this compound and its potential applications.
Méthodes De Synthèse
5-chloro-2-methylphenol can be synthesized using a variety of methods. One common method is the reaction of 2-chloro-4-ethoxyphenol with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction produces 5-chloro-2-methylphenol in a yield of 95%. The reaction is typically carried out at temperatures between 50°C and 100°C.
Propriétés
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-12-6-7-13(14(16)9-12)11-5-4-10(2)15(17)8-11/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGLWZRFHKUMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684002 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-96-2 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














